molecular formula C7H3IN2O6 B1607960 2,6-Dinitro-4-iodobenzoic acid CAS No. 95192-58-8

2,6-Dinitro-4-iodobenzoic acid

Cat. No. B1607960
CAS RN: 95192-58-8
M. Wt: 338.01 g/mol
InChI Key: ICBYGRQHOGFPOM-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-iodobenzoic acid is a chemical compound with the molecular formula C7H3IN2O6 . It is a derivative of benzoic acid, which has been substituted with iodine and nitro groups .


Molecular Structure Analysis

The molecular structure of 2,6-Dinitro-4-iodobenzoic acid consists of a benzoic acid core, with iodine and nitro groups attached at the 4th and 2nd, 6th positions respectively .

properties

IUPAC Name

4-iodo-2,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3IN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBYGRQHOGFPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3IN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376600
Record name 2,6-DINITRO-4-IODOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dinitro-4-iodobenzoic acid

CAS RN

95192-58-8
Record name 2,6-DINITRO-4-IODOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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